![molecular formula C25H26ClN5O2 B10891730 N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated pyrazole ring and an ethylphenoxy benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the chlorinated pyrazole intermediate, followed by the introduction of the ethylphenoxy benzamide group through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N~1~-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE
- **N~1~-{1-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE
Uniqueness
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H26ClN5O2 |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-4-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-4-19-7-11-23(12-8-19)33-15-20-5-9-21(10-6-20)25(32)28-24-17(2)29-31(18(24)3)16-30-14-22(26)13-27-30/h5-14H,4,15-16H2,1-3H3,(H,28,32) |
Clé InChI |
MBHJJEOTJYFART-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=C(N(N=C3C)CN4C=C(C=N4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


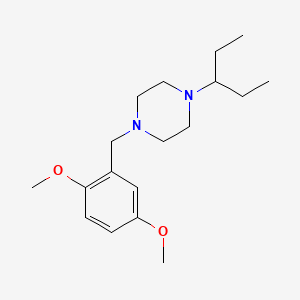

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10891666.png)
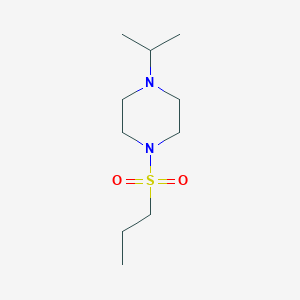
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B10891684.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891692.png)
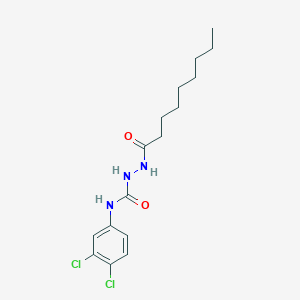
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)
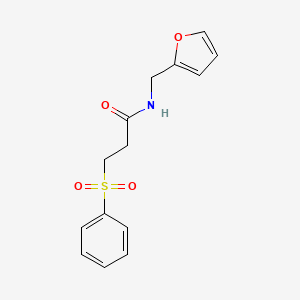
![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

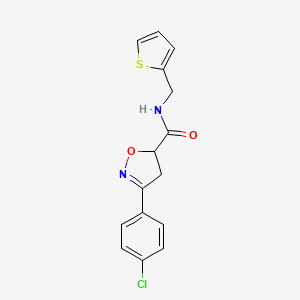
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891717.png)
